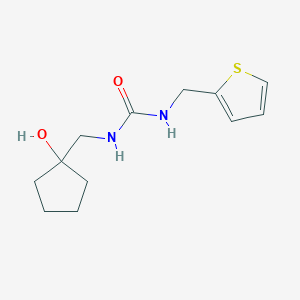

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

Propriétés

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c15-11(13-8-10-4-3-7-17-10)14-9-12(16)5-1-2-6-12/h3-4,7,16H,1-2,5-6,8-9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUUXRCYLUAZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentylmethyl, which can be achieved through various methods such as catalytic hydrogenation or oxidation.

Introduction of the Thiophene Group: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the hydroxycyclopentyl intermediate.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Des Réactions Chimiques

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparaison Avec Des Composés Similaires

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

1-((1-Hydroxycyclohexyl)methyl)-3-(thiophen-2-ylmethyl)urea: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.

1-((1-Hydroxycyclopentyl)methyl)-3-(furan-2-ylmethyl)urea: This compound has a furan ring instead of a thiophene ring, which may influence its electronic properties and interactions with molecular targets.

The uniqueness of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea, also known by its CAS number 1219912-85-2, is a synthetic organic compound characterized by a hydroxycyclopentyl group, a thiophenyl group, and a urea moiety. This unique structure contributes to its potential biological activity, which is of significant interest in medicinal chemistry and pharmacology.

The molecular formula of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is CHNOS, with a molecular weight of 240.32 g/mol. Its structural components are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 1219912-85-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The hydroxycyclopentyl and thiophenyl groups enhance its binding affinity to various enzymes and receptors, potentially modulating cellular pathways involved in proliferation and apoptosis. The urea moiety plays a vital role in stabilizing these interactions, which may lead to therapeutic effects such as anticancer activity.

Potential Targets

- Enzymes : The compound may inhibit certain enzymes involved in cell signaling pathways.

- Receptors : It could interact with receptors that regulate cellular growth and differentiation.

Biological Activity Studies

Research on the biological activity of similar compounds provides insights into the potential effects of 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea. For instance, studies on related urea derivatives have shown varying degrees of antitumor activity, toxicity profiles, and mechanisms of action.

Comparative Activity

A comparative analysis with other urea derivatives indicates that structural modifications can significantly influence biological outcomes:

| Compound | Antitumor Activity | Toxicity Profile |

|---|---|---|

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Moderate | Low |

| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Low | High |

| 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea | TBD | TBD |

Q & A

Basic: What are the key steps in synthesizing 1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A common approach includes:

Core Cyclization : Gold(I)-catalyzed cyclization of alkynyl precursors to form the cyclopentyl backbone .

Functionalization : Introducing the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

Urea Linkage Formation : Reacting isocyanates with amines, optimized using solvents like DMF or THF at 60–80°C .

Optimization Strategies :

- Catalyst Selection : Transition-metal catalysts (e.g., Pd or Au) improve cyclization efficiency .

- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution rates .

- Purification : Chromatographic techniques (TLC, HPLC) ensure >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (Q Exactive Orbitrap) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopentyl and thiophene protons (δ 1.5–2.5 ppm for cyclopentyl, δ 6.8–7.4 ppm for thiophene) .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding affinities to enzymes/receptors (e.g., kinase or GPCR targets) .

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous urea derivatives .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-containing ureas) to identify trends .

- Mechanistic Studies : Employ CRISPR-edited cells to isolate target-specific effects .

Basic: What methods are used to assess the compound’s stability under experimental conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and pH extremes (2–12) for 48 hours; monitor via HPLC .

- Mass Spectrometry : Detect degradation products (e.g., hydrolyzed urea to amines) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C suggests stability for storage) .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

- Scaffold Modulation : Synthesize derivatives with varied substituents (e.g., replacing thiophene with furan or pyridine) .

- Bioisosteric Replacement : Swap cyclopentyl with cyclohexyl to evaluate steric effects on target binding .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond donors from urea) using software like MOE .

Basic: How can in vitro findings for this compound be translated to in vivo models?

Answer:

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 assays) .

- Dose Escalation : Start with 1/10th the in vitro IC₅₀ in rodent models, adjusting for bioavailability .

- Biomarker Tracking : Use LC-MS/MS to measure plasma/tissue concentrations post-administration .

Advanced: What role do substituents (e.g., thiophene vs. phenyl) play in solubility and bioavailability?

Answer:

- Thiophene : Enhances π-π stacking with aromatic residues in targets but reduces aqueous solubility (logP ~3.5) .

- Hydroxycyclopentyl : Increases hydrophilicity (clogP reduction by ~0.8) and hydrogen-bonding capacity .

- Urea Linkage : Balances solubility (via H-bonding) and membrane permeability .

Basic: How can researchers design derivatives with improved selectivity for heterocyclic targets?

Answer:

- Heterocycle Integration : Incorporate pyrazole or triazole rings to mimic ATP-binding pockets in kinases .

- Steric Tweaking : Add bulky groups (e.g., trifluoromethyl) to block off-target interactions .

- Proteomic Screening : Use affinity chromatography to identify off-target binding .

Advanced: What experimental approaches validate the compound’s enzyme inhibition mechanisms?

Answer:

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .

- X-ray Crystallography : Resolve inhibitor-enzyme co-structures (e.g., PDB entries) to confirm binding modes .

- Fluorescence Quenching : Monitor tryptophan emission changes upon compound binding to assess conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.